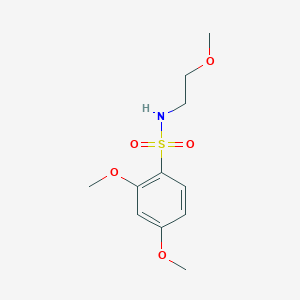
2,4-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide, also known as DMEBS, is a sulfonamide compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for the development of novel drugs.
作用機序
The mechanism of action of 2,4-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide involves the inhibition of various enzymes and signaling pathways. In cancer research, this compound has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, this compound has been found to inhibit the activation of NF-κB, a transcription factor that is involved in the regulation of inflammatory cytokines. Moreover, this compound has been found to inhibit the activity of β-glucuronidase, an enzyme that is involved in the metabolism of drugs and xenobiotics.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. In cancer research, this compound has been found to induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been found to reduce the expression of various oncogenes and increase the expression of tumor suppressor genes. Moreover, this compound has been found to reduce the migration and invasion of cancer cells.
実験室実験の利点と制限
2,4-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, this compound has been extensively studied, and its mechanism of action is well understood. However, this compound also has some limitations. It exhibits low solubility in water, which can make it difficult to administer in vivo. Additionally, this compound has not been extensively studied in animal models, which limits its potential for clinical translation.
将来の方向性
There are several future directions for the research on 2,4-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide. One potential direction is the development of novel drug formulations that increase its solubility and bioavailability. Additionally, further studies are needed to investigate the efficacy of this compound in animal models and its potential for clinical translation. Moreover, the mechanism of action of this compound needs to be further elucidated to identify potential targets for drug development. Finally, the anti-microbial properties of this compound need to be further investigated to identify potential applications in the field of antibiotic development.
Conclusion
In conclusion, this compound is a sulfonamide compound that has gained significant attention in scientific research due to its potential therapeutic applications. It exhibits anti-cancer, anti-inflammatory, and anti-microbial properties and has been extensively studied for its mechanism of action and biochemical and physiological effects. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the research on this compound, including the development of novel drug formulations, further studies in animal models, and the identification of potential targets for drug development.
合成法
The synthesis of 2,4-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide involves the reaction between 2,4-dimethoxybenzenesulfonyl chloride and 2-methoxyethylamine in the presence of a base. This reaction results in the formation of this compound as a white solid with a melting point of 102-104°C. The purity of the compound can be confirmed through various techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
科学的研究の応用
2,4-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. Additionally, this compound has been found to reduce the expression of inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Moreover, this compound has been found to exhibit antimicrobial activity against various bacteria and fungi, making it a potential candidate for the development of novel antibiotics.
特性
分子式 |
C11H17NO5S |
|---|---|
分子量 |
275.32 g/mol |
IUPAC名 |
2,4-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide |
InChI |
InChI=1S/C11H17NO5S/c1-15-7-6-12-18(13,14)11-5-4-9(16-2)8-10(11)17-3/h4-5,8,12H,6-7H2,1-3H3 |
InChIキー |
HDXTWULYYJLGQJ-UHFFFAOYSA-N |
SMILES |
COCCNS(=O)(=O)C1=C(C=C(C=C1)OC)OC |
正規SMILES |
COCCNS(=O)(=O)C1=C(C=C(C=C1)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2,3-dichloro-6-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B224815.png)



![1-[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]-2-propyl-1H-imidazole](/img/structure/B224854.png)




![N-[2-(1-adamantyloxy)ethyl]-2,5-dichloro-4-methoxybenzenesulfonamide](/img/structure/B224867.png)
![N-[2-(1-adamantyloxy)ethyl]-5-chloro-2-methoxybenzenesulfonamide](/img/structure/B224868.png)
![N-[2-(1-adamantyloxy)ethyl]-3,4-dichloro-2-methoxybenzenesulfonamide](/img/structure/B224875.png)